ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride
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Overview
Description
ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the triazole ring.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazole derivatives with various functional groups replacing the amino group.
Scientific Research Applications
ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.
Industry: It is utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target. The triazole ring can also participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a triazole ring.
Ethyl 5-(dimethylaminomethyl)-1-methyl-1,2,4-triazole-3-carboxylate: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.
Uniqueness
ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)11(2)10-6;/h3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPTQSIZUIYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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